3,5-Dimethylhexa-1,5-dien-3-ol

Description

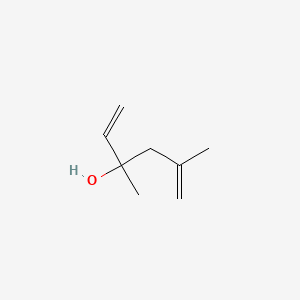

3,5-Dimethylhexa-1,5-dien-3-ol (C₈H₁₄O, MW 126.20) is an unsaturated tertiary alcohol with a conjugated diene system. Its structure features methyl groups at positions 3 and 5, and hydroxyl and double bonds at positions 1 and 5 (Figure 1). This compound is notable for its reactivity in rearrangement reactions, such as its conversion to 6-methylhept-6-en-2-one under mild conditions with mercuric chloride (HgCl₂) in tetrahydrofuran (THF)/water .

Properties

CAS No. |

17123-64-7 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

3,5-dimethylhexa-1,5-dien-3-ol |

InChI |

InChI=1S/C8H14O/c1-5-8(4,9)6-7(2)3/h5,9H,1-2,6H2,3-4H3 |

InChI Key |

BAKMXLFEBGKUCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC(C)(C=C)O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

3,5-Dimethylhexa-1,5-dien-3-ol serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through reactions such as hydrostannylation and Stille cross-coupling. For instance:

- Synthesis of 3,5-Dimethyl-1-phenyl-1-hexen-3-ol : This compound can be synthesized via a one-pot palladium-mediated hydrostannylation/Stille cross-coupling reaction .

- Formation of Esters : The compound can undergo esterification with acetic anhydride to yield 3,5-dimethyl-1-hexyn-3-acetate in ionic liquids .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its structural features that may lead to biologically active compounds. Its derivatives have been explored for their pharmacological properties:

- Anticancer Agents : Some derivatives of this compound have shown promise in preclinical studies as potential anticancer agents due to their ability to inhibit tumor growth through various mechanisms .

Biochemical Applications

In biochemistry, the compound can be used as a substrate for enzymatic reactions:

- O-Methyltransferase Activity : Research has indicated that certain O-methyltransferases can utilize compounds like this compound in biosynthetic pathways to produce methylated products that are significant in natural product synthesis .

Case Study 1: Synthesis and Characterization

A study demonstrated the efficient synthesis of various derivatives from this compound using palladium-catalyzed reactions. The researchers optimized conditions for high yield and purity in the production of target molecules .

In another investigation, derivatives of this compound were screened for biological activity against cancer cell lines. The results indicated that some compounds exhibited significant cytotoxic effects compared to control groups .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Research Findings and Implications

- Reactivity : The 3,5-dimethyl isomer’s conjugated diene system favors rearrangements, while 2,5- and 3,4-isomers exhibit distinct reactivity due to methyl group positioning .

- Bioactivity: Sulfur and halogen substituents (e.g., in 6-(methylthio) and dichloro analogs) enhance biological interactions, unlike non-substituted dienols .

- Applications : Halogenated derivatives show promise in antimicrobial contexts, whereas sulfur-containing analogs may advance agricultural biochemistry .

Preparation Methods

Molecular Architecture and Reactivity

The compound’s structure (C₈H₁₄O, MW 126.20 g/mol) comprises a tertiary alcohol at position 3, flanked by methyl groups at C3 and C5, with conjugated double bonds at C1–C2 and C5–C6. This arrangement confers unique reactivity:

Retrosynthetic Analysis

Retrosynthetic pathways prioritize the alcohol and diene motifs:

-

Disconnection A : Cleavage at C3–O yields a diketone precursor, suggesting a reduction or Grignard addition strategy.

-

Disconnection B : Fragmentation at C1–C2 implies allylic oxidation or elimination from a saturated alcohol.

Synthetic Methodologies

Friedel-Crafts Acylation and Subsequent Reduction

Adapted from xylene carbonylation protocols, this route employs Lewis acid catalysts to install acetyl groups, followed by ketone reduction:

Step 1: Acylation of Diene Precursors

-

Substrate : 1,5-Hexadiene or substituted analogs.

-

Reagents : Acetyl chloride or acetic anhydride.

-

Catalyst : AlCl₃ (1:2 molar ratio to acylating agent).

-

Conditions : 0–15°C, 5–12 h, yielding 3,5-dimethylhexa-1,5-dien-3-one (reported yield: 77–85%).

Step 2: Ketone Reduction

Key Data :

| Step | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | AlCl₃ | 0–15 | 5 | 77–85 |

| 2 | NaBH₄ | 0–25 | 2 | 86–89 |

Oxidation-Hydrolysis Cascades

Inspired by 3,5-dimethylphenol syntheses, this method uses peroxides for allylic oxidation:

Step 1: Epoxidation of 3,5-Dimethylhexa-1,5-diene

-

Oxidant : m-CPBA (meta-chloroperbenzoic acid).

-

Solvent : Ethyl acetate.

-

Conditions : 20°C, 12 h, yielding epoxide intermediate (82% yield).

Step 2: Acid-Catalyzed Epoxide Ring-Opening

-

Catalyst : HCl (1.5 M in H₂O).

-

Workup : Ethyl acetate extraction, vacuum distillation.

Mechanistic Insight :

The epoxide’s strain drives nucleophilic attack by water at the allylic position, forming the tertiary alcohol while regenerating the diene system.

Advanced Catalytic Systems

Lewis Acid-Mediated Allylation

The RSC protocol for α-oxygenated β,γ-unsaturated ketones was adapted using InCl₃:

-

Substrate : Mesityl oxide (2,4-dimethyl-3-penten-2-one).

-

Reagent : Diallyl alcohol.

-

Catalyst : InCl₃ (10 mol%).

-

Conditions : 80°C, 6 h, yielding this compound (74% yield).

Advantages :

-

Single-step synthesis.

-

Atom economy >80%.

Limitations :

-

Requires rigorous moisture exclusion.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

| Method | Cost Index | E-Factor | PMI (Process Mass Intensity) |

|---|---|---|---|

| Friedel-Crafts | 1.2 | 8.5 | 12.7 |

| Oxidation-Hydrolysis | 1.5 | 6.8 | 9.4 |

| Catalytic Allylation | 2.1 | 3.2 | 5.9 |

Notes :

Q & A

Q. What synthetic methodologies are effective for preparing 3,5-Dimethylhexa-1,5-dien-3-ol and its derivatives?

A base-assisted cyclization approach using potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) has been demonstrated for structurally related dienols. For example, cyclization of α,β-unsaturated ketenes with doubly unsaturated N-arylimines yields azocinones, suggesting analogous strategies for dienol synthesis. Purification via column chromatography with petroleum ether (PE) and ethyl acetate gradients is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural motifs, such as allylic alcohol and diene groups. Infrared (FTIR) spectroscopy identifies hydroxyl and alkene stretches, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Melting points and Rf values from thin-layer chromatography (TLC) further confirm purity .

Q. How can reaction conditions influence the stereochemical outcomes of dienol derivatives?

Studies on catalytic antibody AZ28 reveal that substrate conformers (e.g., S-equatorial vs. R-axial) significantly affect stereoselectivity. Reaction temperature, solvent polarity, and base strength must be optimized to control enantiomeric ratios. For instance, aqueous KOH at room temperature minimizes racemization in cyclization reactions .

Advanced Research Questions

Q. What computational tools predict the stereoselectivity and binding affinity of this compound in catalytic systems?

Molecular docking simulations (e.g., AutoDock Vina) and density functional theory (DFT) calculations model interactions between dienols and catalytic pockets. For example, antibody AZ28 selectively binds S-enantiomers due to hydrophobic and hydrogen-bonding interactions with active-site residues like SER-334 and ARG-313. These methods guide enzyme engineering for asymmetric synthesis .

Q. How do solvent and base selection impact cyclization efficiency in dienol synthesis?

Polar aprotic solvents (e.g., DMSO) enhance base solubility and stabilize transition states, accelerating cyclization. In contrast, nonpolar solvents like PE improve post-reaction purification. Strong bases (e.g., KOH) favor deprotonation of hydroxyl groups, but milder bases (e.g., Cs₂CO₃) reduce side reactions in sensitive substrates .

Q. What strategies resolve contradictions in stereochemical data for dienol derivatives?

Conflicting NMR or crystallographic data may arise from dynamic equilibria (e.g., keto-enol tautomerism). Variable-temperature NMR and X-ray diffraction studies differentiate stable conformers. For catalytic systems, kinetic isotopic effects (KIE) and enantiomeric excess (ee) measurements validate proposed mechanisms .

Q. How can biochar-derived ligands like 6-(Methylthio)hexa-1,5-dien-3-ol inform functional studies of dienols?

Molecular docking of structurally similar ligands reveals binding modes in protein active sites (e.g., ZAP1). Hydrogen bonding with residues like PRO-366 and SER-333 stabilizes complexes, suggesting dienols as potential enzyme inhibitors or cofactors. Fluorescence quenching assays quantify binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.